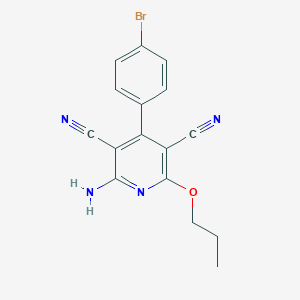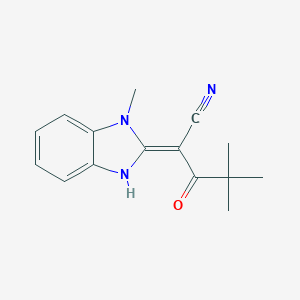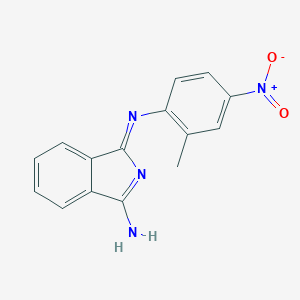![molecular formula C22H27NO5S B255026 Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B255026.png)
Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been found to exhibit promising biological activities, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in various biological processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate has been found to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and inhibit the growth of pathogenic bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate is its versatility in various lab experiments. It can be used in cell-based assays, animal models, and in vitro studies. However, its synthesis requires expertise in organic chemistry, and it may not be readily available for researchers who do not have access to the necessary resources.
Direcciones Futuras
There are several future directions for research on Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate. One potential area of focus is its potential as a drug candidate for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in other areas of research, such as neurodegenerative diseases. Overall, Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate has shown great promise as a valuable tool for researchers in various fields, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis are commercially available and include 2,5-dimethylphenol, ethyl acetoacetate, and thiophene-2-carboxylic acid. The synthesis involves the formation of several intermediates, which are then converted to the final product through a series of chemical reactions.
Aplicaciones Científicas De Investigación
Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent anticancer, anti-inflammatory, and antimicrobial activities. Additionally, it has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate |
|---|---|
Fórmula molecular |
C22H27NO5S |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
ethyl 5-acetyl-2-[4-(2,5-dimethylphenoxy)butanoylamino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H27NO5S/c1-6-27-22(26)19-15(4)20(16(5)24)29-21(19)23-18(25)8-7-11-28-17-12-13(2)9-10-14(17)3/h9-10,12H,6-8,11H2,1-5H3,(H,23,25) |
Clave InChI |
YNUINBDXVMMNDF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CCCOC2=C(C=CC(=C2)C)C |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CCCOC2=C(C=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254946.png)


![N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid](/img/structure/B254953.png)



![isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B254961.png)

![5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile](/img/structure/B254964.png)

![1-[5-(4-Isopropylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B254967.png)